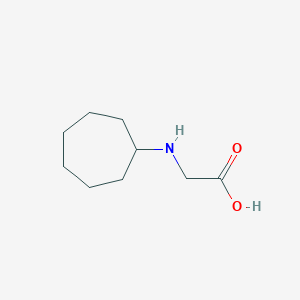

N-cycloheptylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cycloheptylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLBBQAAYSJEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611318 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82017-41-2 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cycloheptylglycine and Its Derivatives

Enantioselective and Stereocontrolled Synthesis Approaches

The synthesis of non-proteinogenic amino acids, such as N-cycloheptylglycine, in an enantiomerically pure form is of significant interest for applications in medicinal chemistry and peptide science. nih.govwiley.com Stereocontrolled synthesis is crucial as the biological activity of peptides and small molecules is often dictated by their specific stereochemistry. Methodologies to achieve this include phase-transfer catalysis, the use of chiral auxiliaries, and precursor-based strategies.

Phase-Transfer Catalytic Asymmetric Transformations

Phase-transfer catalysis (PTC) represents a powerful and environmentally benign methodology for the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids. organic-chemistry.orgacsgcipr.orgptfarm.pl This technique facilitates the reaction between reagents in immiscible phases, typically a solid or aqueous phase containing a base and an organic phase containing the substrate. ptfarm.pl Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are frequently employed as the phase-transfer catalysts to induce enantioselectivity. nih.govaustinpublishinggroup.combuchler-gmbh.com

The general approach, known as the O'Donnell amino acid synthesis, involves the alkylation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, with an appropriate alkyl halide. organic-chemistry.org In the synthesis of this compound, a cycloheptyl halide would serve as the electrophile. The mechanism involves the deprotonation of the glycine imine at the interface of the two phases by a base (e.g., aqueous KOH). The resulting Schiff base anion forms a chiral ion pair with the quaternary ammonium catalyst. This complex then migrates into the organic phase, where the stereoselective alkylation occurs. organic-chemistry.org The steric environment created by the chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

The choice of catalyst is critical for achieving high enantiomeric excess (ee). Catalysts derived from Cinchona alkaloids, such as O-alkyl N-anthracenylmethyl derivatives, and structurally rigid C2-symmetric chiral quaternary ammonium salts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have proven effective in the asymmetric alkylation of glycine imines. nih.govchimia.ch

Table 1: Key Components in Phase-Transfer Catalytic Asymmetric Synthesis

| Component | Role | Example(s) |

| Glycine Substrate | Prochiral starting material | N-(diphenylmethylene)glycine tert-butyl ester |

| Alkylating Agent | Introduces the cycloheptyl group | Cycloheptyl bromide |

| Chiral Catalyst | Induces enantioselectivity | (S,S)-3,5-Bis(trifluoromethyl)phenyl-substituted BINOL-derived ammonium salt. chimia.ch |

| Base | Deprotonates the glycine substrate | 50% Aqueous Potassium Hydroxide (KOH) |

| Solvent System | Biphasic medium | Toluene/Water |

Precursor-Based Synthesis (e.g., from N-benzoyl 2-cycloheptylglycine)

Enantiomerically pure this compound can also be prepared from a racemic precursor through resolution. A common strategy involves the synthesis of a racemic N-acyl derivative, such as N-benzoyl 2-cycloheptylglycine, which can then be resolved into its constituent enantiomers. This can be achieved through crystallization with a chiral resolving agent or by enzymatic resolution.

Once the desired enantiomer of the N-benzoyl derivative is isolated, the N-benzoyl protecting group must be removed to yield the free amino acid. This deprotection is typically accomplished by acidic or basic hydrolysis. For example, heating the N-benzoyl amino acid in the presence of a strong acid like hydrochloric acid can effectively cleave the amide bond.

A study details the synthesis of methyl N-benzoyl-2-cycloheptylglycinate from N-benzoyl 2-cycloheptylglycine using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). This ester could subsequently be hydrolyzed under basic conditions (e.g., with aqueous NaOH) to regenerate the carboxylate, and further acidic workup would yield the deprotected this compound.

Synthesis of this compound N-Carboxyanhydride (NNCA)

Amino acid N-carboxyanhydrides (NCAs) are important monomers for the synthesis of polypeptides via ring-opening polymerization. wikipedia.orgresearchgate.net N-substituted NCAs (NNCAs), derived from N-substituted amino acids like this compound, are used to create polypeptoids, which are a class of peptide mimetics.

A detailed procedure for the synthesis of this compound N-carboxyanhydride (cycloheptyl-NNCA) has been reported. rsc.org The synthesis begins with the preparation of N-Boc-N-cycloheptyl-amino-acetic acid, which serves as the direct precursor to the NNCA. This precursor is synthesized in a multi-step sequence starting from cycloheptylamine. rsc.org

The key cyclization step involves treating N-Boc-N-cycloheptyl-amino-acetic acid with a dehydrating/cyclizing agent. In the reported procedure, phosphorus tribromide (PBr₃) in anhydrous dichloromethane (B109758) is used to facilitate the formation of the NNCA ring from the N-Boc protected precursor. rsc.org The reaction is performed under an inert atmosphere and at low temperatures to minimize side reactions. This method avoids the use of highly toxic phosgene (B1210022) or its derivatives, which are traditionally used for NCA synthesis in what is known as the Fuchs-Farthing method. wikipedia.orgmdpi.com Alternative modern methods also utilize reagents like the T3P (Propylphosphonic Anhydride) for a halogen-free synthesis. nih.gov

Table 3: Synthesis of this compound NNCA

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Cycloheptylamine | Ethyl 2-bromoacetate, Triethylamine, CH₂Cl₂ | This compound ethyl ester | 30% rsc.org |

| 2 | This compound ethyl ester | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), MeOH; then NaOH | N-Boc-N-cycloheptyl-amino-acetic acid | 61% rsc.org |

| 3 | N-Boc-N-cycloheptyl-amino-acetic acid | Phosphorus tribromide (PBr₃), anhydrous CH₂Cl₂ | This compound N-carboxyanhydride | Not specified rsc.org |

Strategies for Functional Derivatization of this compound

The functionalization of this compound, particularly at its carboxylic acid or amine termini, allows for its incorporation into more complex structures such as peptides, peptidomimetics, and other bioactive molecules. rsc.org

Ester Formation

Esterification of the carboxylic acid group of this compound is a common derivatization. These esters can serve as protected intermediates in peptide synthesis or as final products themselves. A widely used method for esterifying amino acids, especially those that are sterically hindered or sensitive to acid, is the Steglich esterification. organic-chemistry.org

This method involves the use of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of an acyl-transfer catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a reactive amide ("active ester"), which is subsequently attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a stable byproduct that precipitates from many organic solvents. organic-chemistry.org

A specific procedure has been described for the synthesis of methyl N-benzoyl-2-cycloheptylglycinate from N-benzoyl 2-cycloheptylglycine using DCC, DMAP, and methanol (B129727), affording the product in 70% yield. This general procedure can be adapted for this compound (with appropriate N-protection) and various alcohols to produce a range of esters.

Table 4: Reagents for Steglich Esterification of N-Protected this compound

| Reagent | Function |

| N-Protected this compound | Substrate |

| Alcohol (e.g., Methanol, Ethanol) | Nucleophile, forms the ester |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activating agent. organic-chemistry.org |

| 4-(Dimethylamino)pyridine (DMAP) | Acyl-transfer catalyst. organic-chemistry.org |

| Dichloromethane (CH₂Cl₂) | Anhydrous solvent |

N-Oxide Formation

The conversion of a nitrogen atom within a molecule to an N-oxide is a significant transformation that can alter its electronic properties, solubility, and biological activity. This process involves the oxidation of a tertiary amine. This compound itself is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms and one hydrogen atom. To generate an N-oxide from this structure, the this compound must first be converted into a tertiary amine derivative. This can be achieved through N-alkylation or by incorporating it into a larger structure where the nitrogen becomes tertiary.

The synthesis of N-oxides from N-heterocyclic compounds is a well-established field, and these principles are applicable to tertiary amine derivatives of this compound. mdpi.combeilstein-journals.org The introduction of the N→O bond can enhance the performance of certain compounds by improving oxygen balance and energy density. mdpi.com

| Oxidizing Agent | Typical Reaction Conditions | General Applicability & Notes | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used with catalysts like titanium silicalite (TS-1) or in the presence of acids. | A green and relatively safe oxidizing agent. Catalytic systems can improve efficiency and selectivity. | organic-chemistry.org |

| Organic Peroxy Acids (e.g., m-CPBA) | Used in various organic solvents at or below room temperature. | Highly effective for oxidizing tertiary amines and pyridine-like nitrogen atoms. | imperial.ac.uk |

| Urea-Hydrogen Peroxide (UHP) | Solid-state oxidation or in various solvents. | A stable, inexpensive, and easy-to-handle solid source of hydrogen peroxide. | organic-chemistry.org |

| Sodium Percarbonate | Used with rhenium-based catalysts under mild conditions. | An efficient oxygen source for the oxidation of tertiary nitrogen compounds. | organic-chemistry.org |

Programmable Iterated Elongation Techniques in Synthesis

Programmable iterated elongation represents a sophisticated approach for the synthesis of sequence-defined polymers and oligomers, including peptidomimetics. rsc.orgmonash.edu this compound, with its non-natural side chain, is an ideal candidate for incorporation as a monomeric unit in such syntheses to create novel molecular structures. google.comuq.edu.augoogleapis.com These techniques allow for the precise, step-by-step addition of building blocks to a growing chain, enabling exact control over the sequence, composition, and length of the final molecule. rsc.orgucsb.edu

This methodology is inspired by the natural synthesis of peptides and proteins. monash.edu In the laboratory, it is often realized through either solid-phase or solution-phase synthesis. A particularly advanced solution-phase method is the iterative exponential growth (IEG) strategy, which utilizes orthogonally protected monomers to build monodisperse peptoids. rsc.org This technique allows for the creation of higher molecular weight polymers with precisely controlled sequences and stereochemistry, which is critical for designing functional materials. rsc.org

The core principle of these iterative methods involves a repeating two-step sequence: deprotection of a reactive site followed by coupling with the next monomer unit. ucsb.edu This cycle can be repeated to achieve the desired chain length. Such strategies are invaluable for generating libraries of peptidomimetics, where the systematic variation of monomers like this compound can be used to explore structure-activity relationships. uq.edu.au

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The growing polymer chain is attached to an insoluble solid support. Reagents are added in solution, and excess is washed away after each step. | Facilitates purification; allows for automation; can be limited by steric hindrance and reagent accessibility. | monash.edu |

| Solution-Phase Synthesis | All reactions occur in a homogeneous solution. Intermediates are purified after each step. | More scalable than SPPS; purification can be complex and time-consuming. | rsc.org |

| Iterative Exponential Growth (IEG) | A solution-phase strategy where orthogonally protected monomers are coupled, allowing for rapid doubling of the polymer length in each cycle. | Enables synthesis of monodisperse, high molecular weight polymers; allows for direct monitoring of reaction progress. | rsc.org |

| Decarboxylative Condensation | An iterative method involving the reaction of α-ketoacids and N-alkylhydroxylamines, forming an amide bond without coupling reagents. | Requires no coupling reagents; produces no byproducts; can be performed in aqueous conditions. | ucsb.edu |

Integration of N Cycloheptylglycine into Complex Peptide and Polypeptoid Architectures

Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Cycloheptylglycine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides, including those containing unnatural amino acids like this compound. epo.orgcreative-peptides.com The fundamental principle of SPPS involves assembling a peptide chain in a stepwise manner while it is covalently attached to an insoluble polymer support, or resin. peptide.comchimia.ch This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. iris-biotech.de The general SPPS cycle consists of attaching the first protected amino acid to the resin, followed by iterative cycles of N-alpha deprotection and coupling of the next protected amino acid until the desired sequence is complete. peptide.com

The successful synthesis of peptides by SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains. The two dominant strategies are based on the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups.

The Fmoc/t-Bu strategy is widely used due to its milder reaction conditions. seplite.com In this orthogonal approach, the Nα-Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). seplite.comcsbio.com The side-chain protecting groups, often based on tert-butyl (t-Bu), are stable to these basic conditions but are labile to strong acids. seplite.com The final cleavage of the completed peptide from the resin and removal of all side-chain protecting groups is accomplished in a single step using a strong acid cocktail, commonly trifluoroacetic acid (TFA). seplite.comcsbio.com The UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection step, facilitating automation. seplite.com

The Boc/Bzl strategy is the more traditional method. Here, the Nα-Boc group is removed with a moderately strong acid (like TFA), while the side-chain protecting groups, typically benzyl (B1604629) (Bzl)-based, require a very strong acid, such as hydrofluoric acid (HF), for their removal. peptide.com While effective, the harsh conditions required for final cleavage can sometimes lead to side reactions.

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the desired final product. For incorporating this compound, either method can be employed using the appropriately protected building block (e.g., Fmoc-N-cycloheptylglycine-OH or Boc-N-cycloheptylglycine-OH).

| Feature | Fmoc Protection Strategy | t-Boc Protection Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Nα-Deprotection Condition | Mild base (e.g., Piperidine) seplite.com | Moderate acid (e.g., TFA) peptide.com |

| Side-Chain Protection | Acid-labile (e.g., t-Bu, Trt) seplite.com | Strong acid-labile (e.g., Benzyl) peptide.com |

| Final Cleavage Reagent | Strong acid (e.g., TFA) csbio.com | Very strong acid (e.g., HF) peptide.com |

| Orthogonality | Yes, Nα (base-labile) and side-chain (acid-labile) protections are removed by different mechanisms. peptide.com | No, both protecting groups are acid-labile, relying on differential acid sensitivity. peptide.com |

| Monitoring | UV spectroscopy can monitor Fmoc deprotection. seplite.com | Requires qualitative tests (e.g., Kaiser test) for reaction completion. csic.es |

For the synthesis of very large peptides or proteins, the stepwise addition of single amino acids in SPPS can become inefficient. Native Chemical Ligation (NCL) is a powerful technique that allows for the assembly of large polypeptides from smaller, fully unprotected peptide fragments. creative-biolabs.comwikipedia.org The reaction joins a peptide fragment with a C-terminal thioester to another fragment possessing an N-terminal cysteine residue. wikipedia.orgnih.gov

The process occurs in two steps under neutral aqueous conditions:

A chemoselective transthioesterification reaction between the C-terminal thioester of one peptide and the thiol side chain of the N-terminal cysteine of the second peptide. wikipedia.org

A spontaneous and irreversible intramolecular S-to-N acyl shift, which rearranges the thioester linkage to a stable, native amide (peptide) bond at the ligation site. wikipedia.org

Peptide fragments containing this compound can be prepared using SPPS and then utilized in an NCL strategy to construct larger, more complex oligopeptides. googleapis.com This approach is particularly valuable for the site-specific incorporation of modifications and for assembling proteins that are too large for a single continuous SPPS run. creative-biolabs.com

Application of Fmoc and t-Boc Protection Strategies

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains a viable method, especially for the large-scale production of shorter peptides. creative-peptides.comcsbio.com In this classical approach, the coupling and deprotection reactions are carried out in a homogeneous solution. rsc.org After each step, the product must be isolated and purified, often through crystallization or chromatography, before proceeding to the next cycle. csbio.com This can be more labor-intensive than SPPS but offers greater flexibility for process optimization and scale-up. This compound can be incorporated into peptide chains using solution-phase methods, following standard coupling protocols where protected amino acids are activated and reacted in sequence. creative-peptides.comgoogleapis.com

Design and Synthesis of this compound-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability or better receptor selectivity. The incorporation of this compound is a strategy used to create such peptidomimetics. Its bulky, hydrophobic cycloheptyl side chain can introduce conformational constraints, influence binding interactions, and protect the peptide backbone from enzymatic degradation.

Bradykinin (B550075) is a peptide hormone involved in inflammation and blood pressure regulation. Research into its analogues aims to develop potent and selective agonists or antagonists for bradykinin receptors (B1 and B2). nih.gov Studies have reported the synthesis of bradykinin analogues that incorporate various non-natural amino acids, including this compound, to probe structure-activity relationships and modulate receptor activity. rsc.org The synthesis of these analogues typically follows standard SPPS protocols, allowing for the systematic replacement of native amino acids with residues like this compound to assess the impact on biological function. rsc.org

| Bradykinin Analogue Design | Research Objective | Synthetic Approach |

| Incorporation of this compound | To investigate agonist or antagonist activity at bradykinin receptors. rsc.org | Standard Solid-Phase Peptide Synthesis (SPPS). rsc.org |

| Cyclization | To create conformationally constrained analogues with prolonged biological activity. nih.gov | Conventional solution-phase or solid-phase synthesis followed by cyclization. nih.gov |

| Multi-step Chemical Synthesis | To produce complex non-peptide mimics like FR-190997 for B2R agonism. nih.gov | Multi-step organic synthesis in solution. nih.gov |

Mu-conotoxins are a class of peptides isolated from the venom of marine cone snails that potently block voltage-gated sodium channels. google.comgoogle.com Their potential as analgesics has driven significant effort into the design and synthesis of analogues with improved properties. nih.govnih.gov A key challenge in conotoxin synthesis is the correct formation of multiple disulfide bridges, which are crucial for their three-dimensional structure and activity. google.commdpi.com

The synthesis of mu-conotoxin analogues is primarily achieved through Fmoc-based SPPS. nih.gov The design of these analogues often involves substituting native amino acids with non-natural ones to enhance stability, improve selectivity for specific sodium channel subtypes (e.g., NaV1.7 for pain), or simplify the chemical structure. nih.gov While direct reports on this compound-containing mu-conotoxins are not specified, the incorporation of such a bulky, conformationally-restricting residue aligns with established strategies in peptidomimetic design. Replacing a native residue with this compound could be explored to alter the peptide's hydrophobic profile and its interaction with the lipid membrane or the ion channel itself, potentially leading to novel pharmacological activity.

| Mu-Conotoxin Analogue Design | Rationale | Synthetic Method |

| Alanine Scanning Mutagenesis | To identify key residues for receptor interaction and membrane partitioning. nih.gov | Fmoc-based SPPS. nih.gov |

| Disulfide Bond Deletion/Replacement | To simplify the structure, reduce synthetic complexity, and improve stability. nih.gov | Fmoc-based SPPS with selective cysteine protection or dicarba bridge formation. nih.govmdpi.com |

| Incorporation of Non-natural Residues | To introduce novel structural or functional properties (e.g., conformational constraints, altered hydrophobicity). | Fmoc-based SPPS using the corresponding protected non-natural amino acid. |

β-Lactam Derivatives Incorporating this compound

The synthesis of β-lactam (azetidin-2-one) derivatives is a significant area of research due to the presence of this core structure in numerous biologically active compounds, including penicillin and its analogs. rsc.orgwikipedia.org The incorporation of non-canonical amino acids like this compound into β-lactam structures can lead to novel compounds with potentially enhanced or unique therapeutic properties.

One of the foundational methods for β-lactam synthesis is the Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, which involves the reaction of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org This [2+2] cycloaddition has been adapted and refined over the years to produce a wide array of substituted β-lactams. organic-chemistry.orgresearchgate.net For the synthesis of a β-lactam derivative incorporating this compound, a common strategy would involve the reaction of an appropriate imine with an acid chloride in the presence of a tertiary base. encyclopedia.pub The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the reaction conditions, such as the choice of solvent and the use of microwave irradiation. encyclopedia.pub

For instance, a potential synthetic route could involve the reaction of a Schiff base derived from an aldehyde and an amine with a ketene generated from an this compound derivative. The reaction conditions can be tuned to favor the formation of either cis or trans isomers. encyclopedia.pub Research has shown that non-polar solvents at lower temperatures may favor the formation of cis isomers, while more polar solvents at higher temperatures tend to yield the trans product. encyclopedia.pub

The development of stereoselective synthetic methods is crucial, as different stereoisomers can exhibit distinct biological activities. rsc.org Various catalytic systems, including metal-catalyzed reactions and base-promoted cyclizations, have been developed to achieve high diastereoselectivity in β-lactam synthesis. rsc.orgorganic-chemistry.org The incorporation of the bulky N-cycloheptyl group is expected to influence the stereochemical outcome of the cyclization reaction, potentially favoring the formation of a specific isomer due to steric hindrance.

Cyclization Strategies for this compound-Containing Peptides

The cyclization of peptides is a widely employed strategy to enhance their metabolic stability, receptor-binding affinity, and bioavailability. nih.govnih.gov For peptides containing this compound, various cyclization methods can be applied, broadly categorized as head-to-tail, side chain-to-side chain, head-to-side chain, and side chain-to-tail. nih.gov

Head-to-tail cyclization is a common approach that renders peptides more resistant to exopeptidases. nih.gov This is typically achieved by forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. nih.gov The presence of the this compound residue can influence the conformational preferences of the linear peptide, potentially pre-organizing it for cyclization and thus affecting the efficiency of the intramolecular reaction versus intermolecular oligomerization. researchgate.net Performing the cyclization on a solid support can favor the desired intramolecular reaction through a pseudo-dilution effect. nih.gov

Side chain-to-side chain cyclization involves linking the side chains of two amino acid residues within the peptide. nih.gov This can be achieved through various chemical reactions, such as the formation of a disulfide bond between two cysteine residues or the formation of thioether linkages. nih.govnih.gov For a peptide containing this compound, this would require the presence of other amino acids with reactive side chains.

This compound in Polypeptoid Synthesis via Ring-Opening Polymerization

Polypeptoids, or poly(N-substituted glycines), are a class of peptide mimics that exhibit enhanced proteolytic stability and other favorable properties. rsc.orgnsf.gov They are commonly synthesized via the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs). rsc.orgrsc.orgmdpi.com The incorporation of bulky side chains, such as the cycloheptyl group in this compound, presents a challenge due to the generally slow reactivity and poor stability of the corresponding NNCAs. rsc.orgrsc.org

The synthesis of a polypeptoid containing this compound would involve the ROP of this compound N-carboxyanhydride (cycloheptyl-NNCA). Traditional primary amine-initiated polymerization of such bulky NNCAs can be very slow. rsc.org For example, the polymerization of N-cyclohexyl glycine (B1666218) N-carboxyanhydride (a structurally similar monomer) initiated by n-hexylamine to achieve a degree of polymerization of 20 can take as long as 7 days. rsc.org

To address the slow polymerization rates of bulky NNCAs, organocatalysts have been investigated. It has been discovered that certain ureas, such as 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, can significantly accelerate the primary amine-initiated ROP of NNCAs. rsc.orgrsc.org This acceleration is achieved through the activation of the NNCA carbonyl group via hydrogen bonding interactions with the urea (B33335) catalyst. rsc.orgrsc.org This catalytic system has been shown to be effective for inactive NNCAs with bulky N-substituents, including cyclohexyl-NNCA, and would be applicable to cycloheptyl-NNCA. rsc.org

The use of a urea catalyst can dramatically reduce the reaction time. For instance, in the case of cyclohexyl-NNCA polymerization, the addition of a thiourea (B124793) organocatalyst accelerated the reaction to completion within 22 hours to produce a 20-mer polypeptoid. rsc.org This method allows for the synthesis of well-defined polypeptoids with variable lengths and narrow dispersity, expanding the structural diversity and potential applications of these materials. rsc.orgrsc.org

| Monomer | Initiator | Catalyst | Reaction Time | Degree of Polymerization |

| N-cyclohexyl glycine N-carboxyanhydride | n-hexylamine | None | 7 days | 20 |

| N-cyclohexyl glycine N-carboxyanhydride | n-hexylamine | Thiourea | 22 hours | ~20 |

Table 1: Comparison of reaction times for the polymerization of N-cyclohexyl glycine N-carboxyanhydride with and without a urea-based catalyst. Data adapted from a study on a structurally similar monomer. rsc.org

Peptide Bond Modifications Involving this compound

Modifications to the peptide backbone are a key strategy in peptidomimetic design to improve stability and biological activity. rsc.org These modifications can alter the conformational properties of the peptide and its susceptibility to enzymatic degradation.

One common peptide bond modification is the reduction of the amide bond (-CO-NH-) to a methylene (B1212753) amine bond (-CH2-NH-). libretexts.org This modification removes the carbonyl group, which is a key recognition element for proteases, thereby increasing the peptide's resistance to cleavage. The reduction of an amide to an amine is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgwikipedia.org

In a peptide containing this compound, a specific amide bond could be targeted for reduction. The process involves the treatment of the peptide with LiAlH4, which reduces the amide carbonyl to a methylene group. libretexts.org This creates a more flexible linkage within the peptide backbone and removes a hydrogen bond acceptor, which can have significant effects on the peptide's secondary structure and its interactions with biological targets. The bulky N-cycloheptyl group adjacent to the modified bond would likely influence the local conformation of the resulting reduced peptide.

Conformational Analysis and Structural Elucidation of N Cycloheptylglycine Containing Molecules

Advanced Spectroscopic Methodologies for Structural Characterization

The three-dimensional structure of molecules containing the N-cycloheptylglycine residue is critical to understanding their function and interactions. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for elucidating these complex structures in solution, providing insights that are not accessible through other methods.

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. vanderbilt.edu It provides a wealth of information about the structure, dynamics, and chemical environment of molecules. researchgate.net For molecules incorporating this compound, NMR is used to determine their conformation under near-physiological conditions. uzh.ch

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the initial structural characterization of this compound-containing molecules. copernicus.org The use of high-field magnets enhances spectral dispersion and sensitivity, which is crucial for resolving overlapping signals in complex molecules like peptides. magritek.comresearchgate.net

Coupling Constant (J): Spin-spin coupling, or J-coupling, arises from the interaction of neighboring nuclear spins through the intervening chemical bonds. libretexts.org The magnitude of the coupling constant, measured in Hertz (Hz), provides valuable information about bond connectivity and dihedral angles. libretexts.orgstemwomen.org

Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of specific resonances to individual atoms within the this compound moiety. For instance, in a study of the bradykinin (B550075) antagonist peptide B-10206, which contains an this compound (Nc7G) residue, NMR spectroscopy was pivotal in determining the molecule's solution structure. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Aliphatic Amino Acid Residues

This table provides general, illustrative ranges. Actual values for an this compound residue depend on the specific molecule, solvent, and experimental conditions.

| Atom Type | Nucleus | Typical Chemical Shift Range (ppm) |

| Alpha-Proton | ¹H | 3.5 - 4.5 |

| Alpha-Carbon | ¹³C | 50 - 65 |

| Side-Chain Protons (Cycloheptyl) | ¹H | 1.0 - 2.5 |

| Side-Chain Carbons (Cycloheptyl) | ¹³C | 20 - 45 |

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are spatially close, typically within 5 Angstroms (Å). columbia.eduucl.ac.uk This effect is independent of through-bond connectivity and provides direct evidence of through-space proximity. columbia.edu

NOE-based experiments, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the three-dimensional structure of molecules. wikipedia.org A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space. wikipedia.orgyoutube.com For a peptide containing this compound, NOE data can reveal:

The folding of the peptide backbone.

The orientation of the cycloheptyl side chain relative to the rest of the molecule.

The study of peptide B-10206, for example, utilized NMR techniques including NOE to establish that the N-terminal portion of the molecule adopts a specific type II β-turn conformation. nih.gov This structural insight is critical for understanding its high antagonistic activity.

Vicinal coupling constants (³JHH) describe the interaction between protons separated by three chemical bonds (H-C-C-H). libretexts.org The magnitude of this coupling is strongly dependent on the dihedral (torsion) angle between the two protons. This relationship is described by the Karplus equation. wikipedia.orgmiamioh.edu

By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, it is possible to estimate the torsion angles within a molecule. miamioh.edu This analysis is particularly valuable for determining the conformation of:

The Peptide Backbone: The ³JHN-Hα coupling constant between the amide proton (NH) and the alpha-proton (CαH) is used to determine the backbone torsion angle φ.

The Karplus relationship is a cornerstone of conformational analysis in NMR, allowing for a detailed geometric description of molecules like those containing this compound. miamioh.edu

Table 2: The Karplus Relationship - Dihedral Angle vs. Vicinal Coupling Constant (³JHH)

Values are approximate and depend on substituents and other geometric factors.

| Dihedral Angle (φ) | Expected ³JHH (Hz) | Conformation |

| 0° | ~8-10 | Eclipsed (cis) |

| 60° | ~2-4 | Gauche |

| 90° | ~0-2 | Perpendicular |

| 180° | ~12-18 | Anti-periplanar (trans) |

Determining a molecule's structure in solution provides a more biologically relevant picture than a static, solid-state crystal structure. NMR is uniquely suited for these studies. The choice of solvent is critical; deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or mixtures like methanol (B129727)/water are commonly used. magritek.comnih.gov

DMSO is particularly useful for peptide studies because its hydrogen-bond accepting nature slows down the chemical exchange of amide protons with the solvent, making their signals sharp and observable. rsc.org This allows for the reliable measurement of key parameters like NH-CαH coupling constants and NOEs involving amide protons.

A detailed NMR study of the this compound-containing peptide B-10206 was performed in a 60% CD₃OH / 40% H₂O solution, and the data were used to generate a model of its solution structure. nih.gov Such studies demonstrate the power of NMR to reveal the preferred conformations of these molecules in a liquid environment.

NMR spectroscopy is not limited to the analysis of pure compounds. It is an exceptionally robust technique for the identification and quantification of molecules within complex mixtures, such as cell extracts, biofluids (in metabolomics), or crude reaction products. nih.govnih.gov

The key advantages of NMR in this context include:

Non-destructive Analysis: The sample can be recovered after the experiment.

Minimal Sample Preparation: Often, little to no derivatization or separation is required. mdpi.com

Quantitative Information: The integral of an NMR signal is directly proportional to the molar concentration of the nucleus, allowing for quantification. magritek.com

This capability is relevant to this compound in several ways. For instance, NMR-based metabolomics could be used to track the fate of an this compound-containing peptide in a biological system. nih.gov Furthermore, it can be used to monitor the progress of a chemical synthesis, identifying the formation of the desired product and any byproducts directly in the reaction mixture. nih.govosf.io The characteristic signals of the cycloheptyl group can serve as a clear fingerprint for identifying the molecule in a complex spectrum. mdpi.com

Application in Solution Conformation Studies (e.g., in DMSO)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. anton-paar.com The method involves directing a beam of X-rays onto a high-quality single crystal of the substance. nih.gov As the X-rays pass through the ordered crystal lattice, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. anton-paar.comfuw.edu.pl

The workflow for crystallographic analysis involves several key stages:

Crystal Growth : A high-purity sample of the this compound-containing compound is crystallized from a solution to obtain a single, well-ordered crystal suitable for diffraction. nih.govnumberanalytics.com

Data Collection : The crystal is mounted in a diffractometer and exposed to a focused X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is recorded by a detector. nih.gov

This technique provides an unambiguous determination of the molecule's solid-state conformation, serving as a crucial benchmark for validating the results of computational conformational analyses. anton-paar.com

Computational Approaches to Conformational Dynamics and Electronic Structure

Computational chemistry provides powerful tools to investigate the dynamic behavior and electronic properties of this compound derivatives, complementing experimental data with detailed energetic and structural insights.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory's central principle is that any property of a system can be determined from its ground state electron density. rutgers.edu DFT is widely used to calculate the ground-state energy, optimized geometry, and other electronic properties of molecules. imperial.ac.ukfas.org

In the context of this compound, DFT calculations are essential for determining the lowest-energy conformations of the flexible cycloheptyl ring and its orientation relative to the glycine (B1666218) backbone. By minimizing the energy functional, DFT yields the ground-state density and geometry. wikipedia.org For instance, DFT calculations have been employed to gain mechanistic insights into reactions involving derivatives like N-benzoyl 2-cycloheptylglycine, where understanding the ground state and transition state analogue structures is critical.

| Computational Method | Application for this compound | Key Information Obtained |

| Density Functional Theory (DFT) | Calculation of ground state properties. | Optimized molecular geometry, electronic structure, total energy. wikipedia.orgimperial.ac.uk |

| Pseudo-Transition State Conformational Searches | Exploration of transition state (TS) geometries. | Most stable conformer of a TS analogue, mechanistic insights. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational landscapes over time. | Dynamic motions, accessible conformations, flexibility of the cycloheptyl ring. mdpi.comelifesciences.org |

| Natural Bond Orbital (NBO) Analysis | Investigation of electronic interactions. | Donor-acceptor interactions, hyperconjugation, intramolecular hydrogen bonding. taylorandfrancis.comuni-muenchen.de |

Pseudo-Transition State Conformational Searches (e.g., using ConFinder)

Elucidating the structures of transition states (TS) is fundamental to understanding reaction mechanisms. nih.gov For complex molecules with significant conformational freedom, like those containing this compound, finding the relevant TS structure is challenging. A pseudo-transition state conformational search (PTSCS) is a potent computational method for this purpose.

The ConFinder program, for example, facilitates such searches by combining semiempirical quantum mechanical (SQM) methods with molecular mechanics (MM). The process involves:

Constructing a transition state analogue composed of the reactants.

Fixing the distance between the specific atoms involved in bond formation or dissociation.

Performing a conformational search on this constrained model to find the most stable arrangement.

This approach was successfully used to investigate the stereoselectivity in the hydrolysis of an N-protected amino acid ester, where the substrate was derived from N-benzoyl 2-cycloheptylglycine. The search provided crucial insights into the geometry of the catalytically active species–substrate complex.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While static calculations provide information on energy minima, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.comglycoforum.gr.jp

For this compound-containing molecules, MD simulations are invaluable for exploring the vast conformational landscape of the seven-membered ring. These simulations can reveal:

The preferred puckering conformations of the cycloheptyl ring.

The rotational barriers around key single bonds.

Transient conformational states that may be difficult to capture experimentally. mdpi.com

By generating a large ensemble of structures over time, MD simulations map the conformational energy landscape, providing a detailed picture of the molecule's structural dynamics. elifesciences.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including localized bonds, lone pairs, and orbital interactions. uni-muenchen.denih.gov It is used to analyze intramolecular and intermolecular bonding and to quantify stabilizing electronic effects. taylorandfrancis.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization, also known as hyperconjugation. taylorandfrancis.comuba.ar

For a molecule containing this compound, NBO analysis could be used to investigate:

Intramolecular Hydrogen Bonding : For example, an interaction between a lone pair on the carbonyl oxygen and an antibonding orbital of the N-H bond.

Hyperconjugative Effects : Interactions between C-C or C-H bonding orbitals of the cycloheptyl ring and antibonding orbitals of the glycine backbone, which can influence conformational preferences.

Steric and Electronic Effects : The analysis provides natural atomic charges and hybrid compositions, shedding light on the electronic influence of the bulky alkyl group.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | σ(N-H) | Intramolecular Hydrogen Bond | Hypothetical Value |

| σ(C-H)ring | σ(Cα-N) | Hyperconjugation | Hypothetical Value |

| σ(Cα-C) | σ*(N-Cring) | Hyperconjugation | Hypothetical Value |

| This table presents hypothetical interactions that could be quantified by NBO analysis for an this compound derivative. |

Prediction and Analysis of Peptide Secondary Structures (e.g., α-helical wheel representations)

When incorporated into a peptide chain, non-natural amino acids like this compound can have a profound impact on the resulting secondary structure (e.g., α-helices, β-sheets). The bulky and conformationally distinct cycloheptyl group can act as a constraint, potentially favoring or disrupting specific folding patterns. rsc.org

Computational methods are crucial for predicting how such a modification influences peptide structure. wpmucdn.comosti.gov Servers and software like PEP-FOLD can predict peptide structures de novo from the amino acid sequence. univ-paris-diderot.fr If an this compound-containing peptide is predicted to form an α-helix, an α-helical wheel representation can be generated. This is a two-dimensional projection that visualizes the positions of the amino acid residues along the helix. It is particularly useful for illustrating the segregation of hydrophobic and hydrophilic residues. The large, hydrophobic cycloheptyl group would feature prominently on such a wheel, and its position would be critical for predicting the peptide's interactions with other molecules, such as lipid membranes or protein receptor surfaces.

Role and Applications of N Cycloheptylglycine in Advanced Biochemical and Materials Research Models

Investigation of Interactions within Neurotransmitter Systems and Receptor Studies

Neurotransmitters are crucial chemical messengers that transmit signals across synapses, binding to specific receptors on target cells to elicit a response. mdpi.comislandscholar.ca The major excitatory neurotransmitter in the brain is glutamate, which acts on receptors such as the N-methyl-D-aspartate (NMDA) and kainate receptors. wikipedia.orgnih.gov Conversely, gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. nih.gov The modulation of these neurotransmitter systems is a key area of pharmacological research for treating neurological and psychiatric disorders. nih.govwikipedia.orgmdpi.comdrugbank.com

Despite the extensive research into molecules that interact with neurotransmitter systems, a specific role for N-cycloheptylglycine in directly modulating neurotransmitter receptors such as NMDA, kainate, GABA, or acetylcholine (B1216132) receptors has not been documented in publicly available scientific literature. While research on NMDA receptor antagonists is extensive due to their potential in conditions involving excitotoxicity wikipedia.orgmdpi.com, there is no indication that this compound is a compound of interest in this specific area.

Engineering and Functional Studies of Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides, typically under 30 amino acids, that can traverse cellular membranes and deliver various molecular cargoes, such as small molecules, nucleic acids, and proteins, into cells. drugbank.complos.org This ability makes them valuable tools in drug delivery and biomedical research. drugbank.comnih.gov The design of CPPs often involves modifying their amino acid sequence to enhance their cell-penetrating capabilities, stability, and cargo-carrying capacity. nih.govmdpi.com

The incorporation of non-natural amino acids is a key strategy in CPP engineering. This compound has been identified in patent literature as a potential component for constructing CPPs. google.comgoogleapis.com The introduction of its bulky and hydrophobic cycloheptyl group can influence the peptide's secondary structure and its interactions with the cell membrane. mdpi.com This modification can potentially increase the peptide's hydrophobicity, which may enhance its ability to interact with the lipid bilayer of the cell membrane, a critical step in cellular entry. mdpi.com While specific research studies detailing the functional consequences of incorporating this compound into CPPs are not extensively published, its inclusion in patents suggests its utility in the rational design of novel CPPs with tailored properties for therapeutic and research applications. google.comgoogleapis.com

| CPP Design Strategy | Potential Contribution of this compound | Reference |

| Increased Hydrophobicity | The cycloheptyl group increases the nonpolar character of the peptide. | mdpi.com |

| Structural Rigidity | The cyclic side chain can introduce conformational constraints. | N/A |

| Enhanced Membrane Interaction | Increased hydrophobicity can promote association with the lipid bilayer. | mdpi.com |

Modulation of Protein-Protein Interactions in Research Systems

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, acting as a scaffold for numerous proteins involved in these processes. nih.govmdpi.comspringernature.comuzh.ch Proteins interact with PCNA through specific motifs, most notably the PCNA-interacting protein (PIP) box. mdpi.comapimtherapeutics.com Targeting the interaction between PCNA and its partner proteins with peptides that mimic these motifs is a promising strategy in cancer therapy, as it can disrupt DNA replication and repair in cancer cells. nih.govspringernature.comapimtherapeutics.comoncotarget.com

The design of such inhibitory peptides often involves the use of non-natural amino acids to improve their stability, affinity, and cell permeability. This compound has been listed in patent documents as a non-natural amino acid for the synthesis of peptides, including those designed to interact with PCNA. googleapis.com The rationale for its inclusion is likely to enhance the hydrophobic interactions within the binding pocket of PCNA, potentially increasing the peptide's inhibitory potency. While specific studies quantifying the direct impact of this compound on the binding affinity of peptides to PCNA are limited, its consideration in the design of PCNA-targeting peptides highlights its potential role in developing novel therapeutics that modulate this crucial protein-protein interaction. mdpi.comgoogleapis.com

| PCNA-Interacting Motif | Role of Peptides | Potential Role of this compound | Reference |

| PIP-box | Mimic the natural binding partners of PCNA to competitively inhibit interactions. | Enhance hydrophobic interactions with the PCNA binding pocket. | mdpi.comgoogleapis.com |

| APIM | Target stress-induced PCNA interactions. | Improve peptide stability and binding affinity. | springernature.comapimtherapeutics.comoncotarget.com |

Respiratory Syncytial Virus (RSV) is a major cause of respiratory infections, particularly in young children and the elderly. nih.govnih.govmdpi.com The replication of the virus depends on the interaction between its nucleoprotein (N) and phosphoprotein (P). nih.govplos.orgmdpi.comnih.gov This N-P protein interaction is essential for the formation of the viral replication complex and is therefore considered a key target for the development of antiviral drugs. nih.govplos.orgmdpi.comnih.gov

Studies on PCNA Interacting Motifs

Application in Enzyme Modulator Research (e.g., Nitric Oxide Synthase (NOS) Inhibitors)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. [N/A] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). [N/A] Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors a target for drug development. [N/A]

In the field of enzyme modulation, a derivative of this compound has been identified as a compound of interest. Specifically, the compound N-(3-Mercapto-2-methylpropanoyl)-N-cycloheptylglycine (also known as CHEMBL23841) has been studied for its potential as an enzyme inhibitor. The presence of the thiol group suggests potential antioxidant properties. [N/A] Research into this and similar compounds has focused on their potential as drugs, with enzyme inhibition being a key area of investigation. [N/A] While the specific inhibitory profile of this compound against NOS isoforms is a subject for detailed research, its structure, combining the this compound moiety with a thiol-containing group, makes it a candidate for modulating the activity of enzymes where such features are conducive to binding and inhibition.

| Compound | Potential Target | Rationale |

| N-(3-Mercapto-2-methylpropanoyl)-N-cycloheptylglycine | Nitric Oxide Synthase (NOS) and other enzymes | The this compound provides a specific hydrophobic scaffold, while the thiol group can interact with the enzyme's active site or metal cofactors. |

This compound in Self-Assembling Biomaterials and Nanostructures

Self-assembling peptides are a class of molecules that spontaneously form ordered nanostructures, such as nanotubes, nanofibers, and hydrogels, under specific conditions. mdpi.comislandscholar.canih.govplos.orgmdpi.com These biomaterials have a wide range of potential applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and tunable properties. mdpi.comnih.govnih.gov The sequence of the peptide dictates the nature of the self-assembly and the properties of the resulting nanostructure. mdpi.comnih.gov

This compound has been featured in several patents as a key building block in the design of self-assembling peptides. googleapis.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comnzic.org.nz Its incorporation into short peptide sequences can drive the formation of various nanostructures. The bulky, hydrophobic cycloheptyl group can influence the packing of the peptides, leading to the formation of well-defined architectures. For example, peptides containing this compound have been shown to form nanotubes and spherical nanostructures. google.comgoogle.com These nanostructures can be used to create novel biomaterials, such as coatings for electrodes or as matrices for encapsulating other materials. google.comgoogleapis.com The ability to control the self-assembly process by incorporating non-natural amino acids like this compound is a powerful tool for the bottom-up fabrication of functional nanomaterials. googleapis.comgoogle.com

| Nanostructure | Role of this compound | Potential Application | Reference |

| Nanotubes | The hydrophobic cycloheptyl group can direct the packing of peptides into a tubular structure. | Nanowires, drug delivery conduits. | google.comgoogle.com |

| Spherical Nanostructures | Can influence the curvature of the self-assembling peptide sheet, leading to vesicle formation. | Encapsulation of drugs or imaging agents. | google.com |

| Hydrogels | Can contribute to the hydrophobic interactions that drive the formation of a fibrous network. | Scaffolds for tissue engineering. | mdpi.commdpi.com |

Formation of Peptide-Amphiphiles for Controlled Assembly

Peptide-amphiphiles (PAs) are molecules that merge the bioactive nature of peptides with the self-assembling properties of surfactants. nih.gov Structurally, they are composed of distinct hydrophobic and hydrophilic domains. wikipedia.org The hydrophobic part, often an alkyl chain, drives the aggregation of molecules in an aqueous environment to minimize unfavorable contact with water, a process known as the hydrophobic effect. pnas.org The hydrophilic peptide headgroup remains exposed to the solvent. wikipedia.org This molecular arrangement facilitates self-assembly into ordered supramolecular nanostructures. nih.gov

By modifying a peptide sequence with this compound, researchers can tune the molecule's amphiphilicity. The bulky nature of the cycloheptyl group influences the packing geometry of the PA molecules, which in turn dictates the morphology of the resulting nanostructure. This controlled assembly is critical for designing nanomaterials with specific properties for applications in materials science and biomedicine. csic.es

Design of One-Dimensional Nanofibrils and Nanostructures

The self-assembly of PAs frequently leads to the formation of high-aspect-ratio, one-dimensional (1D) nanostructures such as nanofibers, nanoribbons, and nanotubes. nih.govjnsam.com The design of these structures is heavily dependent on the molecular shape of the constituent PAs. pnas.org For instance, cone-shaped amphiphiles, where the hydrophilic head is bulkier than the hydrophobic tail, tend to form cylindrical micelles that can elongate into nanofibers. pnas.orgdovepress.com

The inclusion of this compound is a key tool in the rational design of these 1D structures. As a peptoid residue, it introduces a "kink" in the peptide backbone due to the altered side-chain position and the absence of the typical amide hydrogen. mdpi.com This prevents the formation of a standard β-sheet hydrogen bond at that specific location, disrupting the secondary structure in a predictable way. mdpi.commdpi.com This disruption is not a defect but a design element; it can control the interfacial curvature of the assembling structure. By strategically placing this compound or other N-substituted residues within a peptide sequence, scientists can direct the assembly away from flat sheets and towards cylindrical or fibrillar morphologies. jnsam.com This precise control over molecular architecture allows for the engineering of nanofibrils with defined diameters and surface chemistries, essential for creating advanced biomaterials. csic.esrsc.org

Table 1: Influence of N-Substituted Glycines on Peptide Assembly

| Monomer Component | Key Structural Feature | Common Resulting Nanostructure |

|---|---|---|

| Peptide-Amphiphile with Alkyl Tail | Hydrophobic tail and β-sheet forming peptide region. nih.govwikipedia.org | Nanofibers, Nanoribbons. nih.gov |

| Peptoid (e.g., N-substituted glycine) | Side chain on backbone nitrogen; lack of backbone H-bond donor. mdpi.commdpi.com | Nanofibers, Nanosheets, Globular Assemblies. acs.org |

Functionalized Surface Interactions (e.g., Titanium Binding Peptides)

The ability to functionalize inorganic surfaces with biological molecules is crucial for developing advanced medical implants and biosensors. nih.gov Peptides that can specifically bind to solid surfaces like titanium offer a way to improve the biocompatibility and bioactivity of these materials. nih.gov this compound has been included as a potential component in peptide sequences designed for binding to titanium and its oxides. google.comgoogleapis.com

Table 2: Potential Roles of Residue Types in Titanium-Binding Peptides

| Component Type | Example Residues | Potential Function in Peptide |

|---|---|---|

| Coordinative Binding Residues | Aspartate, Glutamate, Phosphoserine. google.comnih.gov | Form direct coordinative bonds with the titanium oxide surface. google.com |

| Structural Domain Residues | Alanine, Valine, Leucine. dovepress.com | Participate in β-sheet formation to provide a stable scaffold. google.com |

| Hydrophobic/Linker Residues | This compound , Glycine (B1666218). dovepress.comgoogle.com | Provide spacing, modulate surface adsorption, or act as a structural breaker between domains. google.com |

Methodological and Analytical Considerations in N Cycloheptylglycine Research

Chromatographic Purification Techniques

The isolation of N-cycloheptylglycine and related compounds from reaction mixtures is a critical step that relies heavily on chromatographic methods. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. aatbio.comnih.gov The choice of method and specific conditions are tailored to the properties of the target compound and the impurities present.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the purification of this compound derivatives. googleapis.comgoogle.com This method utilizes silica gel, a porous form of silicon dioxide, as the stationary phase. The separation is based on the principle of adsorption, where compounds in the mixture adhere to the silica gel to varying degrees. aatbio.com

In the purification of this compound analogues, a common practice involves the use of neutral silica gel. This is particularly important when dealing with acid-sensitive compounds, as the inherent acidity of standard silica gel can be detrimental. rochester.edu Neutralization is often achieved by treating the silica gel with an amine, such as triethylamine, which is then removed under reduced pressure.

The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system is chosen to provide differential migration rates for the components of the mixture down the column. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently employed. In one specific application, a gradient of these solvents, starting from a 95:5 ratio, was used to isolate a desired product. In another case, a more polar system of dichloromethane (B109758), methanol (B129727), and ammonia (B1221849) (95:4.5:0.5) was necessary to elute the target compound, yielding a brown oil.

Table 1: Examples of Silica Gel Column Chromatography Conditions for this compound Derivatives

| Target Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield | Reference |

| This compound derivative | Neutral Silica Gel | Hexane/Ethyl Acetate (95:5) | Not specified | |

| This compound derivative | Neutral Silica Gel | CH2Cl2/MeOH/NH3 (95:4.5:0.5) | 63% | |

| Alicyclic compound | Silica Gel | Toluene/Ethyl Acetate (5:1) | Not specified | google.com |

This table is for illustrative purposes and specific conditions may vary based on the exact compound and reaction mixture.

Flash Column Chromatography

Flash column chromatography is an advancement of traditional column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the silica gel column. iajpr.com This technique significantly reduces purification time while often improving separation efficiency. iajpr.com It is particularly useful for the rapid purification of organic compounds. iajpr.com

In the context of this compound research, flash column chromatography has been employed for purification. googleapis.com The stationary phase is typically silica gel with a particle size of 40–63 μm. iajpr.com The choice of eluent is first optimized using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the target compound from impurities. libretexts.org

For instance, a solvent system of dichloromethane (DCM) and methanol (MeOH) in ratios from 20:1 to 9:1 has been used successfully. googleapis.com The progress of the separation is monitored by analyzing the fractions collected from the column, often using TLC.

Table 2: Flash Column Chromatography Parameters

| Parameter | Description | Common Practice |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (40-63 µm) iajpr.com |

| Mobile Phase | The solvent or solvent mixture that moves through the column. | Determined by TLC; e.g., DCM/MeOH googleapis.com |

| Pressure | Applied pressure to accelerate solvent flow. | Typically 1.5 - 2.0 bars iajpr.com |

| Column Height | The height of the packed stationary phase. | Approximately 15 cm iajpr.com |

Assessment of Enantiomeric and Diastereomeric Purity

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. skpharmteco.com Furthermore, when incorporated into larger molecules, additional stereocenters can lead to the formation of diastereomers. epo.orgchromatographyonline.com The biological activity of these stereoisomers can differ significantly, making the determination of enantiomeric and diastereomeric purity a critical analytical task. skpharmteco.com

The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a key parameter in stereoselective synthesis. thieme-connect.de Various analytical techniques are employed to determine this purity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary method for separating and quantifying enantiomers. skpharmteco.com Gas chromatography on chiral columns can also be used, often after derivatization of the amino acids to make them more volatile. cat-online.com

In research involving this compound, assessing enantiomeric excess to levels of at least 60%, and often much higher (70%, 80%, 85%), is a common requirement. googleapis.com The specific methods for determining the purity of this compound enantiomers and diastereomers are crucial for validating the outcomes of asymmetric syntheses and for ensuring the desired stereochemistry of the final product.

Integration of Chemometrics with Spectroscopic Data for Complex System Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. leidenuniv.nlondalys.fr When combined with spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy, it becomes a powerful tool for analyzing complex mixtures and systems. spectroscopyonline.com

In the broader context of pharmaceutical and chemical analysis, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are applied to large spectral datasets. spectroscopyonline.commdpi.com PCA can be used to visualize data, identify patterns, and detect outliers, while PLS is employed for creating predictive models. ondalys.fr

While specific applications of chemometrics directly to this compound are not extensively detailed in the provided context, the principles are highly relevant. For instance, in a complex reaction mixture containing this compound, its precursors, and byproducts, spectroscopic data could be collected over time. Chemometric analysis of this data could help in:

Monitoring the reaction progress.

Identifying and quantifying the different components in the mixture without the need for complete separation.

Building predictive models for reaction yield or product purity based on in-process spectroscopic measurements. wur.nl

This approach offers a more holistic understanding of the chemical system, moving beyond the analysis of isolated final products to a more dynamic and information-rich process analysis.

Q & A

Q. How should researchers address low signal-to-noise ratios in spectroscopic data for this compound in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.